5-Methoxybenzo[d]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJFHFYIHBFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597452 | |
| Record name | 5-Methoxy-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-06-8 | |
| Record name | 5-Methoxy-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Methoxybenzo D Isoxazole
Strategic Approaches to the Synthesis of the 5-Methoxybenzo[d]isoxazole Core
The construction of the this compound ring system can be achieved through various synthetic strategies. These methods primarily focus on the formation of the isoxazole (B147169) ring fused to a pre-existing 4-methoxyphenyl (B3050149) precursor. Key approaches include cycloaddition reactions and one-pot multicomponent reactions, which provide versatile and efficient pathways to this important heterocyclic scaffold.
Cycloaddition Reactions in Benzo[d]isoxazole Ring Formation
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like isoxazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the heterocyclic ring in a concerted or stepwise manner.
The [3+2] cycloaddition reaction is a cornerstone in isoxazole synthesis. beilstein-journals.org This methodology typically involves the reaction of a nitrile oxide, as the 1,3-dipole, with an alkyne or a suitably functionalized alkene as the dipolarophile. beilstein-journals.org The regioselectivity of this reaction is a crucial aspect, often governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. While numerous studies have explored the synthesis of isoxazoles via this method, specific examples detailing the synthesis of this compound through intermolecular [3+2] cycloaddition are not extensively documented in general reviews. The primary challenge lies in the construction of the fused bicyclic system directly from a monofunctionalized methoxybenzene derivative in an intermolecular fashion.
A notable application of [3+2] cycloaddition in the synthesis of a related dihydrobenzisoxazole system involves the reaction of arynes with oxaziridines. In one study, the reaction of an in situ generated benzyne (B1209423) with a substituted oxaziridine (B8769555) yielded a dihydrobenz[d]isoxazole derivative. nih.gov While this specific example does not directly yield this compound, it demonstrates the potential of cycloaddition strategies in forming the core benzo[d]isoxazole ring system.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| o-(Trimethylsilyl)phenyl triflate | 2-tert-Butyl-3-phenyloxaziridine | 2-tert-Butyl-3-phenyl-2,3-dihydrobenzo[d]isoxazole | CsF, Na2CO3, 90 °C, 24 h | 77 | nih.gov |
Table 1: Example of a [3+2] Cycloaddition for the Synthesis of a Dihydrobenzo[d]isoxazole Derivative
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. researchgate.net In the context of isoxazole synthesis, metal catalysts, particularly those based on copper and palladium, have been employed to facilitate cycloaddition reactions and other cyclization pathways. researchgate.net
For instance, palladium catalysts have been utilized in the electrophilic intramolecular cyclization of alkynes and aldoximes to produce trisubstituted isoxazoles. beilstein-journals.org While these methods are powerful, their application to the direct synthesis of this compound would require a specifically designed precursor containing both the alkyne and aldoxime functionalities on a 4-methoxyphenyl scaffold. The development of such specific metal-catalyzed methodologies for the this compound system remains an area of interest for synthetic chemists.
In recent years, there has been a growing emphasis on the development of metal-free synthetic methods to address concerns regarding the cost, toxicity, and environmental impact of metal catalysts. rsc.orgscinapse.io For the synthesis of isoxazoles, several metal-free approaches have been reported, often relying on the in situ generation of nitrile oxides from aldoximes or hydroximoyl chlorides under basic or oxidative conditions, followed by cycloaddition. nih.gov
One common metal-free method involves the dehydrohalogenation of hydroximoyl chlorides in the presence of a base to generate nitrile oxides, which then undergo cycloaddition with a suitable dipolarophile. beilstein-journals.org Another approach is the oxidation of aldoximes using reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds. nih.gov The application of these metal-free methods to the synthesis of this compound would necessitate a precursor that can undergo intramolecular cyclization to form the fused ring system.
Intramolecular Nitrile Oxide Cycloaddition (INOC) is a highly effective strategy for the construction of fused isoxazole and isoxazoline (B3343090) ring systems. nih.govresearchgate.net This approach involves a molecule containing both a nitrile oxide precursor (often an aldoxime or a nitro group) and a dipolarophile (an alkene or alkyne) tethered together. Upon generation of the nitrile oxide, it undergoes a rapid intramolecular [3+2] cycloaddition to form a bicyclic or polycyclic product. nih.govmdpi.com
The INOC strategy offers several advantages, including high regioselectivity and stereoselectivity, as the reacting partners are held in close proximity by the tether. This method is particularly well-suited for the synthesis of fused systems like benzo[d]isoxazoles. To synthesize this compound via an INOC reaction, a suitable starting material would be an ortho-substituted 4-methoxyphenyl derivative containing both a nitrile oxide precursor and a dipolarophile. For example, a 2-alkenyl-5-methoxybenzaldoxime could be envisioned as a precursor, which upon oxidation would generate the corresponding nitrile oxide that could then undergo intramolecular cycloaddition.
| Precursor | Product | Conditions | Yield (%) | Reference |
| Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate | Bicyclic isoxazole derivative | KHMDS, 2,4,6-trichlorobenzoyl chloride, THF, -78 °C to rt | 85 | nih.gov |
| N-propargylbenzimidazole oxime derivative | Tetracyclic isoxazole-containing ring system | Bleach, DCM | 97 | mdpi.com |
Table 2: Examples of Intramolecular Nitrile Oxide Cycloaddition for the Synthesis of Fused Isoxazole Systems
One-Pot Multicomponent Reactions for this compound Derivatives
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.nettandfonline.com These reactions are highly atom-economical and efficient, as they avoid the need for isolation and purification of intermediates.
While the application of MCRs to the direct synthesis of the parent this compound is not widely reported, this strategy has been successfully employed for the synthesis of various isoxazole and benzodiazepine (B76468) derivatives. nih.govrsc.org For instance, the synthesis of isoxazol-5(4H)-one derivatives has been achieved through a three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine (B1172632). researchgate.net Adapting such a multicomponent strategy for the synthesis of this compound derivatives would likely involve a starting material derived from 4-methoxyaniline or a related compound that could undergo a cascade of reactions to form the fused heterocyclic system. The development of novel MCRs for the efficient and diverse synthesis of substituted benzo[d]isoxazoles remains an active area of research.
Other Advanced Synthetic Routes to Benzo[d]isoxazole Scaffolds
The synthesis of the benzo[d]isoxazole core, also known as 1,2-benzisoxazole, has evolved beyond classical methods, with several advanced methodologies offering improved efficiency, atom economy, and access to diverse derivatives. These routes often employ modern catalytic systems or novel reaction pathways.
One prominent advanced method is the palladium-catalyzed intermolecular [4+1] annulation . This approach utilizes N-phenoxyacetamides and aldehydes to construct the benzo[d]isoxazole ring system through a C-H activation strategy. This method is notable for its ability to form the heterocyclic ring while keeping the O-N bond intact and has been successfully applied to the synthesis of active pharmaceutical intermediates. rsc.org
Another innovative strategy involves the intramolecular nucleophilic substitution of a strategically placed nitro group. This method has been effectively used for the synthesis of isoxazolo[4,5-b]pyridines, a related heterocyclic system, starting from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.gov The key step is the ring closure via displacement of the nitro group, a transformation facilitated by the presence of electron-withdrawing groups on the aromatic ring. beilstein-journals.orgnih.gov
Facile one-pot syntheses have also been developed from readily available starting materials like ortho-mercaptoacetophenones for the synthesis of the related benzo[d]isothiazoles. A crucial step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the final heterocyclic scaffold. arkat-usa.org Such one-pot procedures are advantageous due to their operational simplicity and reduced workup steps.
| Synthetic Method | Key Starting Materials | Key Reagents/Catalysts | Primary Advantage | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed [4+1] Annulation | N-phenoxyacetamides, Aldehydes | Palladium catalyst | Forms the ring via C-H activation, preserving the O-N bond. | rsc.org |
| Intramolecular Nucleophilic Substitution | 2-Chloro-3-nitropyridines (for related systems) | Base | Utilizes readily available materials under mild conditions. | beilstein-journals.orgnih.gov |
| One-Pot Aza-Wittig Reaction | ortho-Mercaptoacetophenones (for related systems) | Phosphine reagent | Efficient one-pot procedure involving an S-nitroso intermediate. | arkat-usa.org |
Functional Group Transformations and Derivatization Strategies on the this compound Scaffold
Once the core this compound scaffold is synthesized, its peripheral functional groups can be modified through various chemical transformations. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical properties and biological activity.
Oxidation reactions are a fundamental tool for introducing or modifying functional groups. For instance, a primary alcohol attached to the benzo[d]isoxazole scaffold can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. These transformations introduce new reactive handles for further derivatization, such as the formation of amides or esters, which are common motifs in biologically active molecules.
Reduction reactions offer a complementary approach to modify peripheral groups. A notable example is the reduction of aldehyde functionalities to primary alcohols. A procedure has been developed for the synthesis of various functional isoxazole derivatives by the reduction of [(5-aryl-1,2-oxazol-3-yl)methoxy]benzaldehydes to their corresponding arylmethanols. researchgate.net This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. researchgate.net The resulting alcohol can then be used in subsequent reactions, such as acylation, to produce a diverse range of ester derivatives. researchgate.net
| Substrate | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| [(5-Aryl-1,2-oxazol-3-yl)methoxy]benzaldehyde | Sodium tetrahydridoborate (Sodium borohydride) | Anhydrous isopropyl alcohol | [(5-Aryl-1,2-oxazol-3-yl)methoxy]arylmethanol | researchgate.net |
The aromatic ring of the this compound system is amenable to both nucleophilic and electrophilic substitution, allowing for direct modification of the core structure.
Nucleophilic Aromatic Substitution (SNAr) is particularly effective when the ring is activated by a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various O, N, and S-centered nucleophiles. nih.gov This provides a regioselective route to a wide range of functionalized isoxazoles. nih.gov The choice of solvent can be critical, with tert-BuOH proving effective in improving yields for reactions with aliphatic diamines by minimizing solvent nucleophilicity. nih.gov
Electrophilic Aromatic Substitution on the isoxazole ring itself is known to favor substitution at the 4-position. reddit.com However, in the this compound system, the benzene (B151609) ring is the more likely site for electrophilic attack due to activation by the methoxy (B1213986) group. The methoxy group is a powerful ortho-, para-directing group, meaning electrophiles would preferentially add to the positions ortho and para to it (positions 4 and 6). This allows for reactions such as nitration, halogenation, or Friedel-Crafts acylation to be directed to specific positions on the benzene portion of the scaffold.
Palladium-catalyzed C-H activation and arylation have emerged as powerful tools for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. This methodology has been successfully applied to isoxazole systems. A direct C-H arylation of isoxazoles with aryl iodides has been achieved with high regioselectivity at the 5-position of the isoxazole ring. researchgate.netnih.gov This transformation is typically promoted by a palladium catalyst in the presence of a suitable ligand, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), and an activator like silver fluoride. researchgate.net This approach allows for the efficient synthesis of a library of 5-arylisoxazoles. researchgate.net Similar strategies have been developed for the C-H arylation of related benzoxazoles and benzothiazoles with aryltrimethylammonium triflates, demonstrating the broad applicability of this method for heteroaromatic derivatization. nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Key Feature | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | Isoxazole | Aryl Iodide | PdCl₂(MeCN)₂ / DPPBz | Selective C-H activation at the 5-position. | researchgate.netnih.gov |
| Direct C-H Arylation | Benzoxazole (B165842) | Aryltrimethylammonium triflate | Pd catalyst | C-H/C-N cleavage for arylation. | nih.gov |
The derivatization of the benzo[d]isoxazole scaffold is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents. nih.gov The benzo[d]isoxazole core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov
Systematic derivatization allows for the exploration of structure-activity relationships (SAR). For example, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were synthesized and identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy. nih.gov In this study, substitutions on the N-phenyl ring were explored, revealing that para-substituted groups generally led to higher activity than meta-substituted ones, while ortho-substitution was detrimental. nih.gov Two compounds from this series exhibited IC₅₀ values as low as 24 nM. nih.gov
In another context, isoxazole derivatives of benzothiazoles have been synthesized and evaluated for their anticancer properties. One promising compound was found to induce G2/M cell cycle arrest and apoptosis in colon cancer cells by dramatically increasing the levels of the tumor suppressor protein p53 and altering the balance of mitochondrial proteins like Bcl-2 and Bax. semanticscholar.org These examples underscore how targeted derivatization of the core structure can lead to compounds with specific and potent biological activities. nih.govsemanticscholar.org
| Derivative Class | Biological Target/Activity | Key Structural Features | Reference |
|---|---|---|---|
| N-phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α transcription inhibitors (anticancer) | Para-substitution on the N-phenyl ring enhances activity. | nih.gov |
| Isoxazole derivatives of benzothiazoles | p53 activators (anticancer) | Induces apoptosis via mitochondrial-dependent pathways. | semanticscholar.org |
| General Benzisoxazole Analogs | Anti-tubercular, Antipsychotic | Varied substitutions lead to diverse pharmacological profiles. | nih.gov |
Pharmacological and Biological Research on 5 Methoxybenzo D Isoxazole and Its Derivatives
Broad Spectrum Biological Activities of 5-Methoxybenzo[d]isoxazole Derivatives
Derivatives built upon the benzo[d]isoxazole framework exhibit a wide range of pharmacological effects. The versatility of this heterocyclic system allows for structural modifications that can fine-tune its biological activity, making it a privileged scaffold in drug discovery. nih.gov The inherent properties of the isoxazole (B147169) ring, when fused with a benzene (B151609) ring, create a molecule with potential to interact with numerous enzymes and receptors within biological systems. researchgate.netnih.gov
The search for novel antibiotics has led researchers to investigate various heterocyclic compounds, including derivatives of benzo[d]isoxazole. These compounds have demonstrated notable efficacy against a range of microbial pathogens.
Research has shown that specific structural features on the isoxazole ring system are crucial for antimicrobial action. For instance, the introduction of a thiophene (B33073) moiety has been observed to enhance the antimicrobial activity of isoxazole derivatives. nih.gov One study synthesized a series of novel benzisoxazole derivatives and found that a compound without substitution on the phenyl ring displayed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov Further studies have indicated that the presence of a halogenated aromatic ring at the 5-position and an amine-substituted phenyl ring at the 3-position of the isoxazole core can result in moderate antibacterial activity. journaljpri.com
The antimicrobial potential of these compounds has been evaluated against a broad spectrum of microorganisms. researchgate.net For example, certain 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives have shown antibacterial effects against both B. subtilis and S. aureus. researchgate.net The continued exploration of these derivatives highlights their potential in developing new agents to combat bacterial infections. mdpi.com
Table 1: Antimicrobial Activity of Selected Benzo[d]isoxazole Derivatives
| Derivative Class | Target Microorganisms | Observed Activity | Source |
|---|---|---|---|
| Unsubstituted Phenyl Benzisoxazole | E. coli, K. pneumoniae, S. typhi, B. subtilis | Good antibacterial activity | nih.gov |
| Isoxazoles with Thiophene Moiety | General microbes | Increased antimicrobial activity | nih.gov |
| Halogenated/Amine Substituted Isoxazoles | General bacteria | Moderate antibacterial activity | journaljpri.com |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | B. subtilis, S. aureus | Noteworthy to moderate effect | researchgate.net |
Derivatives of benzo[d]isoxazole have been identified as potent anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response. nih.govresearchgate.net Inflammation is a complex biological process involving numerous mediators, and these compounds have shown the ability to interfere with key pathways. researchgate.net
One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov Studies on certain 4,5-diarylisoxazol-3-carboxylic acids have shown they can act as leukotriene synthesis inhibitors, another important pathway in inflammation. mdpi.com
A specific isoxazole derivative, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in mouse models. researchgate.netnih.gov This compound was also found to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-induced whole blood cell cultures. nih.govresearchgate.netnih.gov Another compound, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), also inhibited LPS-induced TNF-α production and carrageenan-induced skin reactions. mdpi.com These findings underscore the potential of isoxazole derivatives to serve as effective anti-inflammatory drugs by targeting key inflammatory mediators and enzymes. nih.govmdpi.com
Table 2: Anti-Inflammatory Mechanisms of Isoxazole Derivatives
| Derivative/Class | Mechanism of Action | Effect | Source |
|---|---|---|---|
| Substituted-isoxazole derivatives | COX-2 Inhibition | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |
| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene Synthesis Inhibition | Potential anti-inflammatory effect | mdpi.com |
| MZO-2 | Inhibition of inflammatory mediators | Potent inhibition of carrageenan-induced edema | researchgate.netnih.gov |
| MZO-2, MO5 | TNF-α Production Suppression | Reduced levels of a key pro-inflammatory cytokine | mdpi.comresearchgate.netnih.gov |
The benzo[d]isoxazole scaffold is a prominent feature in many compounds developed for cancer therapy. espublisher.com These derivatives have shown promise due to their ability to interfere with cancer cell proliferation, survival, and metastasis through diverse mechanisms of action. nih.govnih.govnih.gov Research has focused on synthesizing and evaluating novel derivatives for their cytotoxic effects against various human cancer cell lines. researchgate.netmdpi.com
Disruption of the normal cell cycle is a hallmark of cancer, and targeting cell cycle progression is a key strategy in anticancer drug development. Certain benzo[d]isoxazole and related derivatives have been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
For example, a study on a series of isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine found that a promising compound, 20c, induced G2/M phase cell cycle arrest in the Colo205 colon cancer cell line. researchgate.netsemanticscholar.org In another study, a potent benzoxazole (B165842) derivative, 12l, was analyzed for its effect on the cell cycle of HepG2 liver cancer cells. Flow cytometry data revealed a significant decrease in the population of cells in the G1 phase, indicating cell cycle arrest at this stage. nih.gov A benzisoxazole derivative, compound 75, was also reported to disrupt the cell cycle of MOLM13, MOLM14, and MV4-11 cells. nih.gov This modulation of cell cycle checkpoints is a critical mechanism through which these compounds exert their antiproliferative effects.
Inducing apoptosis, or programmed cell death, is a highly sought-after mechanism for anticancer agents. nih.gov Benzo[d]isoxazole derivatives have been shown to trigger apoptotic pathways in cancer cells, often through the mitochondrial-mediated intrinsic pathway. researchgate.netfrontiersin.org
One key mechanism involves altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. frontiersin.org The potent benzoxazole derivative 12l was found to increase the concentration of the pro-apoptotic factor BAX while decreasing the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov This shift in the BAX/Bcl-2 ratio promotes the apoptotic cascade. nih.gov Similarly, the isoxazole derivative 20c was found to alter the balance of Bcl-2 and Bax, which resulted in apoptosis by accelerating the expression of caspases. researchgate.netsemanticscholar.org The anti-inflammatory compound MZO-2 also demonstrated an ability to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a pro-apoptotic action. researchgate.net
Table 3: Pro-Apoptotic Activity of Selected Isoxazole and Related Derivatives
| Compound | Cell Line | Mechanism | Source |
|---|---|---|---|
| Benzoxazole derivative 12l | HepG2 | Increased BAX, decreased Bcl-2, increased BAX/Bcl-2 ratio | nih.gov |
| Isoxazole derivative 20c | Colo205 | Altered Bcl-2/Bax balance, accelerated caspase expression | researchgate.netsemanticscholar.org |
| MZO-2 | Jurkat | Inhibited expression of caspases 3, 8, and 9 | researchgate.net |
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor progression and metastasis, making it an attractive target for cancer therapy. nih.govacs.orgnih.gov Recently, benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription. nih.govacs.orgnih.gov
In a study that designed and synthesized 26 benzo[d]isoxazole derivatives, several compounds showed significant inhibitory activity against HIF-1α transcription in HEK293T cells. nih.govacs.org Among these, compounds 15 and 31 were identified as highly potent HIF-1α transcriptional inhibitors, both exhibiting an IC₅₀ value of 24 nM. nih.govacs.orgnih.gov Further investigation revealed that these compounds act by inhibiting the transcriptional activity of HIF-1α without affecting the expression of the HIF-1α protein itself under hypoxic conditions. nih.gov This specific mechanism of action, combined with their structural simplicity, makes these benzo[d]isoxazole derivatives promising candidates for the development of novel antitumor agents. nih.gov
Central Nervous System (CNS) Modulating Properties
Recent pharmacological research has highlighted the significant potential of this compound and its derivatives as modulators of the central nervous system (CNS). These compounds have demonstrated the ability to interact with various components of the CNS, suggesting their potential utility in addressing a range of neurological and psychiatric conditions.
Interactions with Neurotransmitter Systems
This compound derivatives can influence neurotransmission, the process of communication between neurons. Many neurotoxic compounds have been shown to interfere with neurotransmission. nih.gov The action of these derivatives often involves modulating the activity of neurotransmitter systems, which are crucial for regulating mood, cognition, and behavior.
Dopamine (B1211576), a key catecholaminergic neurotransmitter, plays a vital role in motor control, motivation, and reward. While dopamine itself acts primarily by modulating other neurotransmitter systems rather than through direct fast ionotropic transmission, its interaction with systems like acetylcholine (B1216132), glutamate (B1630785), and GABA is critical for brain function. nih.gov The complexity of these interactions underscores the need for an integrated research approach to fully understand how compounds like this compound derivatives might exert their effects on the CNS. nih.gov
Derivatives of the isoxazole scaffold have shown notable selectivity for specific ionotropic glutamate receptors, which are fundamental to excitatory neurotransmission in the brain. researchgate.net For instance, TAK-653, a novel AMPA receptor positive allosteric modulator containing an isoxazole core, is in clinical development for major depressive disorder and has demonstrated a psychostimulant-like profile in healthy volunteers. nih.gov This highlights the potential for isoxazole-based compounds to modulate glutamate signaling and, consequently, impact CNS function.
Furthermore, the modulation of neurotransmitter systems can occur through various mechanisms, including direct effects on synthesizing enzymes, release and uptake processes, metabolic enzymes, and receptors. nih.gov Some compounds may also indirectly interfere with neurotransmission by affecting energy metabolism or ion channels. nih.gov
D-Amino Acid Oxidase (DAAO) Inhibition and Neurotransmission Regulation
A significant area of investigation for this compound derivatives is their potential to inhibit D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, including D-serine. openmedicinalchemistryjournal.comnih.gov D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. openmedicinalchemistryjournal.compatsnap.com
Dysfunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, including its positive, negative, and cognitive symptoms. openmedicinalchemistryjournal.com Research has indicated that individuals with schizophrenia may have increased DAAO expression and activity in the brain. openmedicinalchemistryjournal.com By inhibiting DAAO, the levels of D-serine can be increased, which in turn can enhance NMDA receptor activity. patsnap.com This mechanism offers a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.
Several small molecule inhibitors of DAAO have been developed and have been shown to increase D-serine concentrations in the blood and brain. openmedicinalchemistryjournal.com For example, a series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were designed as potent DAAO inhibitors, with some showing IC50 values in the nanomolar range. nih.gov These findings support the development of DAAO inhibitors as a pharmacological approach to facilitate NMDA receptor-mediated neurotransmission. nih.gov
Potential in Neurological and Psychiatric Applications
The ability of this compound derivatives to modulate neurotransmitter systems and inhibit DAAO suggests their potential application in a variety of neurological and psychiatric disorders. patsnap.com The enhancement of NMDA receptor function through DAAO inhibition is a key strategy being explored for the treatment of schizophrenia. patsnap.comresearchgate.net
Beyond schizophrenia, DAAO inhibitors are being investigated for their potential in treating other conditions such as depression and Alzheimer's disease. patsnap.com The rationale is that by modulating D-serine levels and NMDA receptor activity, these compounds could help alleviate symptoms associated with these disorders. patsnap.com
The versatility of the isoxazole scaffold is further demonstrated by the development of compounds targeting other CNS receptors. As mentioned, TAK-653, an isoxazole-containing compound, is being studied for its potential in treating major depressive disorder by acting as a positive allosteric modulator of AMPA receptors. nih.gov This indicates that isoxazole derivatives can be designed to target different components of the glutamatergic system, offering a range of potential therapeutic applications.
Effects on Cognitive Function and Memory
The modulation of the NMDA receptor through DAAO inhibition has direct implications for cognitive function and memory. openmedicinalchemistryjournal.compatsnap.com Given that D-serine is a co-agonist at the NMDA receptor, which is critical for synaptic plasticity and memory formation, enhancing D-serine levels can potentially improve these cognitive processes. patsnap.com
Studies on DAAO inhibitors have shown promise in this area. For instance, sodium benzoate (B1203000), a DAAO inhibitor, has been found to improve cognitive functions in patients with mild cognitive impairment (MCI) and early-phase Alzheimer's disease. nih.gov A 24-week clinical trial demonstrated that benzoate significantly improved working memory and verbal learning and memory in these patients. nih.gov
Furthermore, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO) has shown beneficial effects on different types of memory in a scopolamine-induced model of dementia in rats. mdpi.com This compound was found to restore decreased brain-derived neurotrophic factor (BDNF) and acetylcholine levels, and normalize increased acetylcholine esterase activity in the hippocampus. mdpi.com These findings suggest that compounds with a methoxy (B1213986) group, similar to this compound, can positively impact the biochemical pathways underlying memory and learning. mdpi.com
Antidiabetic and Hypoglycemic Activities
Derivatives of this compound have emerged as a class of compounds with significant potential in the management of diabetes. Their mechanism of action often involves the inhibition of key enzymes responsible for carbohydrate digestion, as well as exhibiting antioxidant properties that can mitigate diabetes-related complications.
Research has shown that novel benzo[d]isoxazole-triazole hybrids can act as potent α-glucosidase inhibitors. nih.gov In one study, all synthesized derivatives displayed promising anti-α-glucosidase activity, with IC50 values ranging from 14.69 to 38.71 nmol, which was more potent than the reference drug acarbose (B1664774) (IC50: 35.91 nmol). nih.gov The inhibition of α-glucosidase and α-amylase is a critical strategy in controlling postprandial hyperglycemia, as these enzymes are responsible for breaking down carbohydrates into absorbable monosaccharides. mdpi.comresearchgate.net
The isoxazole moiety itself is recognized for its diverse pharmacological properties, including antidiabetic effects. nih.gov For instance, trifluoromethylated flavonoid-based isoxazoles have been synthesized and shown to be effective inhibitors of α-amylase. nih.gov Furthermore, 5,7-dimethoxyflavone, a compound with a similar methoxy functional group, has demonstrated significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. nih.gov Oral administration of this compound led to a reduction in blood sugar and glycosylated hemoglobin, along with an increase in insulin (B600854) and C-peptide levels. nih.gov
The antidiabetic potential of these compounds is often linked to their antioxidant activity, as oxidative stress is a known contributor to the pathogenesis of diabetes. nih.govnih.gov
Antioxidant Activity and Free Radical Scavenging
The antioxidant properties of this compound derivatives contribute significantly to their therapeutic potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including diabetes and neurodegenerative disorders. nih.govresearchgate.net
Compounds containing a 2-methoxyphenol moiety, which is structurally related to this compound, have been designed and synthesized, showing notable antioxidant activity. researchgate.net The antioxidant capacity of these compounds is often evaluated using various assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity). researchgate.net
For example, a series of novel benzimidazolylisoxazoles were synthesized and evaluated for their DPPH free radical scavenging activity, with all compounds showing significant antioxidant effects. ajrconline.org The presence of unsaturated bonds in such molecules makes them prone to reacting with and scavenging oxidizing free radicals. researchgate.net This scavenging activity can be a key mechanism of their neuroprotective effects, as oxidative stress is a major cause of neuronal death. researchgate.net
The antioxidant activity of these derivatives can also be attributed to their ability to induce the production of antioxidant enzymes and protect cell membranes from free radical-induced damage. researchgate.net In the context of diabetes, the antioxidant properties of flavones, for instance, are considered a key reason for their competence as antidiabetic molecules. nih.gov Similarly, novel thiazolyl-polyphenolic compounds have demonstrated enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox, highlighting the potential of heterocyclic compounds in combating oxidative stress. mdpi.com
The table below summarizes the antioxidant activity of selected isoxazole derivatives from a study, demonstrating their capacity to scavenge free radicals.
Table 1: Antioxidant Activity of Synthesized Isoxazole Derivatives
| Compound | % Antioxidant Activity (DPPH Assay) | IC50 (µM) |
| C1 | - | 386 |
| C2 | - | 188 |
| C3 | - | 145 |
| C4 | - | 405 |
| BHA (Standard) | - | 624 |
Data sourced from a study on the antioxidant activity of benzimidazolylpyrazole derivatives. ajrconline.org
Immunosuppressive Properties of Isoxazole Derivatives
Isoxazole derivatives have been identified as a significant class of heterocyclic compounds demonstrating a wide array of pharmacological activities, including immunosuppressive effects. nih.gov Research into N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) has shown notable immunosuppressive activity in both mouse and human experimental models. nih.gov A series of these derivatives (MM1–MM10) were synthesized and tested for their ability to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.govnih.govresearchgate.net The compounds exhibited varying degrees of inhibition. nih.govnih.gov
Among the tested compounds, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as the most active in the series, largely due to the presence of a 2,4-dihydroxy phenyl substituent. nih.gov MM3 was selected for more in-depth investigation because it displayed the strongest antiproliferative activity while showing a lack of toxicity. nih.govnih.govresearchgate.net Further studies revealed that MM3 could inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) in human whole blood cell cultures. nih.govresearchgate.net The proposed mechanism for its immunosuppressive action involves the induction of apoptosis, as evidenced by a significant increase in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.govnih.govresearchgate.net
Another isoxazole derivative, an isoxazolo[5,4-e]-1,2,4-triazepine known as RM33, has shown potent immunosuppressive properties in in vivo models, with a potency comparable to cyclosporine in inhibiting immune responses. mdpi.com The mechanisms underlying the immunosuppressive actions of various isoxazole derivatives are diverse and can include the suppression of TNF-α, IL-1β, and NF-κB expression, as well as the inhibition of LPS-induced nitric oxide. mdpi.com
Table 1: Immunosuppressive Activity of Selected Isoxazole Derivatives
Anticonvulsant and Antiepileptic Activities
The structural framework of isoxazole and its derivatives has been a point of interest for the development of new anticonvulsant agents. A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds were tested in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govmdpi.com
In the MES test, which indicates an ability to prevent the spread of seizures, one compound emerged as the most potent with a median effective dose (ED50) of 14.90 mg/kg. nih.gov In the scPTZ test, a model for absence seizures, a different derivative was the most effective, showing an ED50 of 42.30 mg/kg. nih.gov Further research into novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also revealed significant anticonvulsant potential. mdpi.com The most promising compound from this series, 4g, showed potent activity against both MES- and scPTZ-induced seizures, with ED50 values of 23.7 and 18.9 mg/kg, respectively. mdpi.com The mechanism of action for some of these anticonvulsants is believed to involve the enhancement of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. mdpi.comajpbp.com
Antitubercular Activities
Derivatives of isoxazole have demonstrated significant potential as antitubercular agents, addressing the global health challenge of tuberculosis (TB), which is caused by Mycobacterium tuberculosis. ijmtlm.org Several studies have focused on synthesizing and evaluating isoxazole derivatives for their activity against the H37Rv strain of M. tuberculosis. ijmtlm.org One study reported that several synthesized isoxazole compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL, with some showing greater potency than the standard drug, isoniazid. ijmtlm.org
The mechanism of action for some of these compounds involves targeting key mycobacterial enzymes. For example, the fatty acyl-AMP ligase FadD32, which is essential for mycolic acid synthesis in mycobacteria, has been identified as a valid target. nih.gov A screening of isoxazole-containing molecules against M. tuberculosis FadD32 identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) as a compound with specific inhibitory activity. nih.gov Kinetic experiments confirmed that M1 inhibits the activity of M. tuberculosis FadD32 and FadD28. nih.gov Transcriptomic analysis showed that M1 regulates crucial genes involved in cell wall synthesis, thereby creating unfavorable conditions for the survival of M. tuberculosis. nih.gov This compound was also shown to reduce the survival of M. tuberculosis in infected macrophages and decrease the bacterial burden in a mouse model of chronic infection. nih.gov Other research has explored 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which have shown growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov
Other Reported Biological Activities (e.g., Antihypertensive, Analgesic)
Beyond the aforementioned properties, isoxazole derivatives have been investigated for a range of other biological activities, including antihypertensive and analgesic effects.
Antihypertensive Activity A series of diazacycloalkane-quinazoline derivatives of isoxazoles were synthesized and evaluated for their potential as selective alpha 1-antagonists, a common mechanism for antihypertensive drugs. nih.gov In vitro binding assays and functional tests on isolated rat tissues indicated that many of these compounds possessed a strong affinity and selectivity for alpha 1-adrenergic receptors. nih.gov One particular 3-bromo-5-isoxazolecarbonyl derivative demonstrated an antihypertensive action in spontaneously hypertensive rats that was as potent as the reference drug prazosin (B1663645) when administered orally. nih.gov
Analgesic Activity Several novel series of isoxazole derivatives have been synthesized and screened for their analgesic properties. In one study, 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were created and tested. researchgate.netbanglajol.info Two compounds from this series, 2e and 2f (bearing a 4-Cl phenyl substitution), showed significant analgesic activity when compared to the reference drug paracetamol. researchgate.netbanglajol.info Another study using the Eddy's hot plate method found that compounds 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine and 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine also exhibited good analgesic activity. sarpublication.com
Elucidation of Molecular Mechanisms of Action
Target Identification and Interaction Profiling
Understanding the molecular targets of this compound and its derivatives is crucial for elucidating their mechanisms of action. Research has shown that these compounds can interact with a variety of biological targets to exert their effects. nih.gov
For their antitubercular activity, a key target identified is FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. nih.gov The isoxazole derivative M1 was found to inhibit not only MtbFadD32 but also MtbFadD28, suggesting a potential to inhibit multiple enzymes within the MtbFadD family. nih.gov In the context of cancer, isoxazole derivatives have been found to act through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and inhibition of histone deacetylase (HDAC). nih.gov
More recently, 5-imidazole-3-methylbenz[d]isoxazole derivatives were designed as inhibitors of the bromodomain of the cAMP response element-binding protein (CREB)-binding protein (CBP) and its homolog p300, which are attractive therapeutic targets in acute myeloid leukemia (AML). nih.gov Two representative compounds, 16t and 16u, bound to the p300 bromodomain with very low IC50 values of 0.01 and 0.03 μM, respectively, demonstrating potent and selective inhibition. nih.gov For anticonvulsant activity, the mechanism for some derivatives appears to be linked to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. mdpi.comajpbp.com
Enzyme Inhibition and Activation Studies (e.g., 5-Lipoxygenase, Cyclooxygenase-2)
A significant area of research for isoxazole derivatives has been their role as inhibitors of enzymes involved in the inflammatory pathway, particularly 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). d-nb.info These enzymes are key in the biosynthesis of pro-inflammatory leukotrienes and prostaglandins, respectively. d-nb.infonih.gov Concurrent inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with fewer side effects. d-nb.info
5-Lipoxygenase (5-LOX) Inhibition Several isoxazole derivatives have been investigated for their 5-LOX inhibitory potential. nih.govnih.gov In one study, a series of synthesized derivatives were tested, with compound C3 showing a concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM. nih.govnih.gov Compounds C5 and C6 also exhibited good to potent 5-LOX inhibitory effects, with IC50 values of 10.48 μM and lower, respectively. nih.govnih.gov The inhibition of 5-LOX blocks the production of leukotrienes, which are mediators of inflammation. thieme-connect.de
Cyclooxygenase-2 (COX-2) Inhibition Isoxazole derivatives have also been designed as selective COX-2 inhibitors. nih.govnih.gov A study of novel isoxazole derivatives found that many compounds showed selectivity towards the COX-2 enzyme over COX-1. nih.gov The most potent compound in this series, C6, had an IC50 value of 0.55 µM for COX-2. nih.gov Another compound, 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (compound 17), was identified as a sub-micromolar selective COX-2 inhibitor. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the gastric lining. mdpi.com
Table 2: Enzyme Inhibition by Isoxazole Derivatives
Receptor Binding Studies and Ligand-Target Interactions
The interaction of this compound derivatives with various biological targets has been extensively investigated through receptor binding studies. These studies are crucial for elucidating the mechanism of action and for guiding the rational design of more potent and selective ligands. A variety of techniques, including radioligand binding assays and molecular docking simulations, have been employed to characterize these interactions at a molecular level.
Derivatives of the parent compound have shown significant affinity for a range of receptors, particularly within the central nervous system. For instance, certain benzisoxazole analogs have been identified as multi-target agents with high affinity for dopamine D2, D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov Notably, these compounds often exhibit lower affinity for other receptors like the 5-HT2C and histamine (B1213489) H1 receptors, a desirable trait that may reduce the risk of certain side effects. nih.gov The antipsychotic agent iloperidone, which features a benzisoxazole core, functions through combined antagonism of D2 and 5-HT2A receptors. rsc.org Molecular modeling has revealed that its interaction with the D2 receptor is stabilized by hydrogen bonds formed between the oxygen atoms of the isoxazole ring and carbonyl group with serine residues (SER197 and SER409) in the receptor's binding pocket. rsc.org
Beyond neurotransmitter receptors, isoxazole-containing compounds have been developed as agonists for the Farnesoid X Receptor (FXR). nih.gov The binding of these ligands is primarily driven by hydrophobic interactions with key residues such as LEU287, MET290, and ALA291. nih.gov Similarly, isoxazole-4-carboxamide derivatives have been studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, where interactions are enhanced by hydrophobic contacts and potential π–π stacking with residues like PHE623 and LEU620. nih.govmdpi.com
In silico studies have further expanded the scope of potential targets. Docking simulations of novel benzisoxazole-chromene derivatives identified potent inhibition of acetylcholinesterase (AChE), with one compound showing a binding energy of -11.2260 kcal/mol. researchgate.net Other research has focused on the cyclooxygenase-2 (COX-2) receptor, where 5-O-Benzoylpinostrobin derivatives demonstrated high affinity, suggesting potential anti-inflammatory applications. nih.gov
| Compound/Derivative Class | Target Receptor/Enzyme | Key Findings | Interacting Residues (from docking) |
|---|---|---|---|
| Benzisoxazole Amide Derivative nih.gov | Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A) | High affinity for D2/D3 and 5-HT1A/2A; low for H1, 5-HT2C. | Not specified |
| Iloperidone rsc.org | Dopamine D2, Serotonin 5-HT2A | Antagonist activity; H-bonds stabilize binding. | SER197, SER409 |
| Isoxazole Derivatives nih.gov | Farnesoid X Receptor (FXR) | Agonist activity; binding driven by hydrophobic interactions. | LEU287, MET290, ALA291, HIS294 |
| Bis(isoxazole) Derivatives nih.gov | AMPA Receptor | Positive allosteric modulators. | Not specified |
| Benzisoxazole-Chromene Derivatives researchgate.net | Acetylcholinesterase (AChE) | Potent inhibition with binding energy of -11.2260 kcal/mol. | Not specified |
Metabolic Pathways and Biotransformation of Isoxazole Rings
The metabolic fate of compounds containing an isoxazole ring is a critical aspect of their pharmacological profile. A key biotransformation pathway for some isoxazole derivatives is the cleavage of the N-O bond within the heterocyclic ring. researchgate.net This metabolic ring opening can lead to the formation of active metabolites, as is the case with the anti-inflammatory drug leflunomide (B1674699), which is converted to its active α-cyanoenol metabolite, A771726. researchgate.netnih.gov
In vitro studies using human and rat liver microsomes have demonstrated that this conversion is an NADPH-dependent process. nih.gov The reaction is believed to be catalyzed by the reduced P450Fe(II) form of cytochrome P450 enzymes, with evidence suggesting the involvement of the CYP1A2 isoform. nih.gov The proposed mechanism involves the coordination of the isoxazole ring's nitrogen or oxygen to the heme iron, followed by an electron transfer that results in the cleavage of the weak N-O bond. nih.gov
The substitution pattern on the isoxazole ring plays a crucial role in its metabolic stability. For example, the presence of a hydrogen atom at the C3 position of the isoxazole ring in leflunomide is essential for the ring-opening reaction. nih.gov When this position is substituted, as in 3-methylleflunomide, the compound becomes resistant to this metabolic cleavage. nih.gov Instead of ring opening, metabolism of such substituted analogs may proceed through other pathways, such as hydroxylation at the methyl groups on the isoxazole ring. nih.gov In some cases, the observed biological activity of monoalkylated benzisoxazole compounds is thought to be the result of biotransformation, although the specific pathways have not always been fully elucidated. nih.govnih.gov Furthermore, predictive studies using tools like SwissADME have suggested that certain isoxazole derivatives may act as inhibitors of key metabolic enzymes, including CYP2C19 and CYP2C9, which can influence the metabolism of co-administered drugs. frontiersin.org
In Vitro and In Vivo Pharmacological Evaluation
Cell-Based Assays for Efficacy and Selectivity
The pharmacological effects of this compound derivatives have been extensively characterized using a variety of in vitro cell-based assays. These assays are fundamental for determining the efficacy, potency, and selectivity of new chemical entities against specific biological targets and cellular processes.
A primary area of investigation has been in oncology, where derivatives have been screened for their antiproliferative activity against a wide panel of human cancer cell lines. The MTT assay is commonly used to assess cytotoxicity. nih.gov For example, novel benzisoxazole derivatives have shown potential activity against colon (HT-29, HCT-116), breast (MCF-7), cervical (HeLa), liver (HepG-2), and lung (A549) cancer cell lines. nih.govresearchgate.netresearchgate.net In studies on human acute myeloid leukemia (AML) cells, certain derivatives were found to be potent cytotoxic agents while demonstrating selectivity over normal bone marrow cells. nih.gov Mechanistic cell-based studies have further revealed that the anticancer effects of some compounds are due to the induction of cell cycle arrest, often at the G2/M phase, and the initiation of apoptosis. researchgate.netresearchgate.net
Beyond cancer, these compounds have been evaluated for other therapeutic activities. For anti-inflammatory potential, derivatives have been tested in enzyme inhibition assays for 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1 and COX-2). frontiersin.orgnih.govnih.gov These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency. frontiersin.org For COX enzymes, a selectivity index (SI) is often calculated to determine if a compound preferentially inhibits the COX-2 isoform, which is a desirable characteristic for anti-inflammatory agents. frontiersin.org
The antimicrobial and antifungal efficacy has also been assessed. Isoxazole derivatives have been tested against pathogenic, biofilm-forming microbes such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. mdpi.com These studies determine the minimal inhibitory concentration (MIC) and the ability of the compounds to reduce established biofilms. mdpi.com To ensure potential for therapeutic use, the cytotoxicity of these antimicrobial candidates is concurrently evaluated against relevant host cells, such as human fibroblasts. mdpi.com
| Assay Type | Target/Cell Line | Measured Parameter(s) | Example Finding |
|---|---|---|---|
| Antiproliferative (MTT Assay) nih.govresearchgate.net | HT-29, MCF-7, A549, U937, Colo205 | IC50 (half-maximal inhibitory concentration) | IC50 values for a series against Colo205 ranged from 5.04–13 µM. researchgate.net |
| Enzyme Inhibition frontiersin.org | COX-1 / COX-2 | IC50, Selectivity Index (SI) | A derivative showed high COX-2 selectivity (IC50 = 0.55 µM) with an SI of 61.73. frontiersin.org |
| Enzyme Inhibition nih.govnih.gov | 5-Lipoxygenase (5-LOX) | IC50, Percent Inhibition | One compound (C6) showed the most potent 5-LOX inhibition. nih.govnih.gov |
| Antimicrobial/Antifungal mdpi.com | S. aureus, P. aeruginosa, C. albicans | MIC, Biofilm Reduction (%) | A derivative (PUB9) reduced S. aureus biofilm by 99%. mdpi.com |
| Cytotoxicity mdpi.com | Human Fibroblasts | Cell Viability (%) | Derivative PUB9 showed no significant cytotoxicity. mdpi.com |
Animal Models for Therapeutic Potential
Following promising in vitro results, this compound derivatives are often advanced to in vivo animal models to assess their therapeutic potential and pharmacodynamic properties in a complex biological system. These models are designed to mimic human diseases and are essential for validating the compound's efficacy before any consideration for clinical development.
The anticonvulsant properties of benzisoxazole derivatives have been evaluated in rodent models of epilepsy. nih.gov A common screening model is the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is used to identify compounds that can prevent generalized seizures. researchgate.net In these studies, key parameters such as the median effective dose (ED50) required to protect against seizures and the median neurotoxic dose (NTD50) are determined. nih.gov The ratio of these values (NTD50/ED50) provides a therapeutic index, which is a critical measure of a drug's potential safety margin. nih.gov
For potential antipsychotic agents, animal models that reflect symptoms of schizophrenia are employed. One such model involves inhibiting apomorphine-induced climbing behavior in mice, which is predictive of dopamine D2 receptor antagonism. nih.gov Derivatives that show efficacy in this model without inducing catalepsy are considered promising, as this suggests a lower risk of extrapyramidal side effects. nih.gov
The in vivo activity of 5-HT3 receptor antagonists has been demonstrated in models like the 5-HT-induced Bezold-Jarisch reflex in anesthetized rats. nih.gov Inhibition of this reflex, which involves transient bradycardia and hypotension upon serotonin administration, is a well-established functional assay for 5-HT3 receptor blockade. nih.gov This model is particularly relevant for compounds being developed to manage chemotherapy-induced nausea and vomiting. nih.gov
Structure Activity Relationship Sar Studies of 5 Methoxybenzo D Isoxazole Derivatives
Influence of Substituent Modifications on Biological Activity
The biological profile of 5-methoxybenzo[d]isoxazole derivatives can be significantly altered by modifying various substituents on the core structure. These modifications can impact the compound's affinity for its biological target, as well as its pharmacokinetic properties.
The methoxy (B1213986) group at the 5-position of the benzo[d]isoxazole ring plays a significant role in modulating the biological activity of these compounds. Studies have shown that the presence of a methoxy substituent can confer specific properties. For instance, benzisoxazole derivatives bearing a methoxy group have been noted for their prominent antioxidant activity. nih.gov This suggests that the electron-donating nature of the methoxy group may contribute to the radical scavenging capacity of these molecules.
In the broader context of isoxazole-containing compounds, the substitution pattern on the aromatic ring is a key determinant of activity. For example, in a series of 5-(thiophen-2-yl)isoxazoles designed as anti-breast cancer agents, a highly electron-rich benzene (B151609) ring with three methoxy functional groups at the 3-position of the isoxazole (B147169) core was found to be crucial for superior activity. rsc.org While this is not a direct analysis of the this compound core, it highlights the general importance of methoxy groups in tuning the electronic properties and thereby the biological efficacy of isoxazole derivatives.
Position 3 of the benzo[d]isoxazole ring is a critical site for modification, and alterations at this position have been shown to have a profound impact on biological activity. A notable example is the investigation of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as inhibitors of hypoxia-inducible factor (HIF)-1α. nih.gov In this series, the benzo[d]isoxazole-3-carboxamide structure was found to be essential for the observed anti-HIF-1α activity. nih.gov
Further studies on related isoxazole derivatives have demonstrated that the nature of the substituent at position 3 can significantly influence potency and selectivity. For instance, in a series of 5-substituted isoxazole-3-carboxamides evaluated for their cytotoxicity against lung cancer cell lines, the nature of the substituent attached to the carboxamide nitrogen was varied, leading to a range of activities. researchgate.net This underscores the importance of the substituent at position 3 in mediating interactions with biological targets. The synthesis of C3-substituted benzisoxazoles with different linkers (e.g., C-O or C-C bonds) has also been explored to modulate activity at targets such as acetylcholinesterase and serotonin (B10506) receptors. researchgate.net
The following table summarizes the effect of modifications at position 3 on the biological activity of selected benzo[d]isoxazole derivatives.
| Modification at Position 3 | Biological Activity | Reference Compound/Series |
| N-phenylcarboxamide | Anti-HIF-1α activity | N-phenylbenzo[d]isoxazole-3-carboxamide |
| Various amides | Cytotoxicity in lung cancer cells | 5-substituted isoxazole-3-carboxamides |
| Ether and carbon-linked moieties | Acetylcholinesterase inhibition, 5-HT4 receptor activity | C3-substituted benzisoxazoles |
This table is for illustrative purposes and synthesizes data from multiple sources to show the general impact of modifications at position 3.
The fusion of additional ring systems to the benzo[d]isoxazole core can lead to the development of novel chemical entities with unique pharmacological profiles. Fused isoxazoles are recognized for their therapeutic potential across various disease areas, including cancer, infectious diseases, and central nervous system disorders. nih.govmdpi.com The rigidified structures resulting from ring fusion can lead to enhanced binding affinity and selectivity for specific biological targets.
For example, the fusion of a pyrimidine-trione architecture to a benzisoxazole scaffold has resulted in potent inhibitors of bacterial type-II topoisomerase. nih.gov Similarly, the synthesis of isoxazolo[3,4-d]pyridazinones, a fused ring system, was explored in the context of binding to the System xc- transporter, although these compounds showed lower activity compared to their non-fused counterparts. nih.gov
Pendant moieties, or side chains, attached to the benzo[d]isoxazole scaffold also play a crucial role in determining biological activity. The nature, size, and physicochemical properties of these moieties can influence ligand-receptor interactions. For instance, in a series of benzisoxazoles with N-linked oxazolidinone substituents, these pendant groups were found to improve antibacterial activity. nih.gov
The table below illustrates the impact of fused ring systems on the biological activity of isoxazole-based compounds.
| Fused Ring System | Resulting Biological Activity | Example Class |
| Pyrimidine-trione | Bacterial topoisomerase inhibition | Spiropyrimidine-trione benzisoxazoles |
| Pyridazinone | Lower binding to System xc- transporter | Isoxazolo[3,4-d]pyridazinones |
This table provides examples of how fusing different ring systems to an isoxazole core can modulate biological activity.
Pharmacophore Elucidation and Design Principles
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For benzo[d]isoxazole derivatives, several studies have aimed to elucidate their pharmacophoric features to guide the design of more potent and selective compounds.
In the context of anti-tubercular agents, benzo[d]isoxazole derivatives have been shown to possess essential pharmacophoric features that make them promising candidates. nih.gov A preliminary pharmacophore model has also been constructed for isoxazole analogues that bind to the System xc- transporter. nih.govnih.gov This model provides insights into the structure-activity relationships of these compounds and can guide the design of new inhibitors. nih.govnih.gov
A typical pharmacophore model for a ligand might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features is critical for optimal interaction with the target protein. For isoxazole-based compounds, the isoxazole ring itself can act as a key scaffold, positioning the various substituents in the correct orientation for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been performed on isoxazole derivatives, providing valuable insights into the structural requirements for various biological activities. For instance, a QSAR study was conducted on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives with anti-inflammatory activity. nih.gov The resulting model showed a close correlation between the observed and predicted activity, indicating its predictive power. nih.gov
In another study, 3D-QSAR modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), was applied to a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com The contour maps generated from these models highlighted the importance of hydrophobic and electronegative groups at specific positions for agonistic activity. mdpi.com Although these studies were not performed specifically on this compound, the principles and methodologies are directly applicable to this scaffold. A QSAR model for this compound derivatives could elucidate the quantitative impact of substituents on the benzo[d]isoxazole ring and guide the optimization of lead compounds.
The table below presents a summary of QSAR studies on related isoxazole derivatives.
| Compound Series | Biological Activity | QSAR Model Type | Key Findings |
| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Anti-inflammatory | 2D-QSAR | Good correlation between observed and predicted activity. |
| Isoxazole derivatives | Farnesoid X receptor (FXR) agonism | 3D-QSAR (CoMFA, CoMSIA) | Importance of hydrophobic and electronegative groups for activity. |
This table summarizes findings from QSAR studies on isoxazole derivatives, which can inform potential QSAR modeling of this compound.
Theoretical and Computational Chemistry Approaches to 5 Methoxybenzo D Isoxazole
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the ground-state electronic properties of molecules, such as 5-Methoxybenzo[d]isoxazole, by approximating the complex many-electron problem to one that is dependent on the electron density. For the study of excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, allowing for the simulation of electronic absorption and emission spectra.
DFT calculations are instrumental in characterizing the electronic structure of this compound. These calculations provide optimized molecular geometries, detailing bond lengths and angles with high precision. A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For isoxazole (B147169) derivatives, DFT studies have shown that the distribution of HOMO and LUMO densities can predict sites susceptible to electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the regions of highest HOMO density are often associated with sites of electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack. Quantum chemical parameters derived from DFT, such as electronegativity, chemical hardness, and softness, can be calculated to further quantify the reactivity of this compound.
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Isoxazole Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |
Note: The values presented are illustrative for a generic substituted isoxazole and may differ for this compound.
Computational methods, particularly DFT, are highly effective in simulating various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR): DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical NMR spectra can be generated. These simulated spectra serve as a powerful tool for assigning experimental signals and confirming the molecular structure.
Fourier Transform Infrared (FTIR): The vibrational frequencies of a molecule correspond to the absorption peaks observed in its FTIR spectrum. DFT calculations can compute these vibrational modes and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FTIR spectra. This allows for the detailed assignment of vibrational bands to specific functional groups and molecular motions within this compound.
TD-DFT is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. These theoretical spectra are crucial for understanding the photophysical properties of this compound and interpreting its behavior upon interaction with light.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity.
For isoxazole-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key intermolecular interactions responsible for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, a docking study of an isoxazole derivative might reveal a crucial hydrogen bond between the isoxazole nitrogen and a specific amino acid residue in the target's active site.
Table 2: Illustrative Output from a Molecular Docking and Dynamics Study of an Isoxazole Derivative
| Parameter | Finding | Implication for this compound |
| Docking Score | -8.5 kcal/mol | Suggests strong binding affinity to the target |
| Key Interactions | Hydrogen bond with Ser243, hydrophobic interactions with Leu189 and Val201 | Identifies critical residues for binding and potential sites for modification |
| RMSD during MD | < 2 Å | Indicates a stable binding pose over the simulation time |
Note: The data is hypothetical and serves to illustrate the type of information obtained from such studies.
In Silico Screening and Lead Optimization
In silico screening, also known as virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of chemical compounds for potential drug candidates. This process can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening relies on the knowledge of known active molecules. Techniques such as similarity searching and pharmacophore modeling are used to identify new compounds with similar properties to the known actives.
Structure-based virtual screening utilizes the three-dimensional structure of the biological target, typically a protein, to dock large numbers of compounds and select those with the best predicted binding affinities.
For a scaffold like this compound, virtual screening could be used to explore a vast chemical space of related derivatives to identify those with potentially improved activity or selectivity.
Once a promising "hit" compound is identified, the process of lead optimization begins. This involves the iterative design and synthesis of analogues to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational chemistry plays a crucial role in this phase. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogues before they are synthesized. Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous computational methods that can provide quantitative predictions of changes in binding affinity upon modification of a lead compound.
Mechanistic Studies using Computational Methods
Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these methods can be used to study its reactivity and metabolic pathways. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the elucidation of the most favorable reaction pathways.
For example, computational studies on the isoxazole ring have explored its susceptibility to ring-opening reactions under various conditions. These studies can provide insights into the stability of this compound and its potential degradation pathways. Furthermore, computational methods can be used to model the metabolism of this compound by cytochrome P450 enzymes. By docking the molecule into the active site of a P450 enzyme and performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, the most likely sites of oxidation can be predicted, providing valuable information on the metabolic fate of the compound.
Advanced Analytical Characterization of 5 Methoxybenzo D Isoxazole and Its Metabolites
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purity assessment of 5-Methoxybenzo[d]isoxazole and its metabolites. These methods allow for the isolation of the parent compound from complex mixtures and the determination of its purity, which is crucial for accurate pharmacological and toxicological studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isoxazole (B147169) derivatives. Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, 5-methyl-isoxazole, a related compound, can be analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This methodology is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com
The purity of synthesized isoxazole compounds is often determined by HPLC analysis. For example, the purity of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives was confirmed to be high (e.g., 98.97%) using HPLC. nih.gov
A typical HPLC setup for the analysis of this compound could involve:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like isoxazole derivatives. In GC, the separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
For regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, capillary gas chromatography has been shown to effectively resolve the isomers. nih.gov The elution order is often related to the molecular linearity of the compounds, with ortho-isomers typically eluting before para-isomers. nih.gov This suggests that GC could be a valuable tool for separating potential isomers of this compound and its metabolites.
A general GC-MS method for analyzing this compound might include:
| Parameter | Condition |
| Column | HP-5MS (or equivalent) capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 100°C, ramped to 280°C |
| MS Detector | Electron Ionization (EI) at 70 eV |
Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling
Mass spectrometry is an indispensable tool for the molecular identification of this compound and for profiling its metabolites. It provides information about the molecular weight and elemental composition of the parent compound and its biotransformation products.
High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of this compound and for distinguishing its metabolites from other endogenous or exogenous compounds. For example, HRMS has been used to confirm the calculated mass of various isoxazole derivatives. beilstein-journals.orgrsc.org
Tandem Mass Spectrometry (MS/MS) is used to structurally characterize the parent compound and its metabolites. In an MS/MS experiment, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of metabolites is often complex and can involve rearrangements in addition to simple bond cleavages. scispace.comnih.gov Databases of tandem mass spectra are valuable resources for identifying known metabolites. springernature.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many drug metabolites. researchgate.net ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. mdpi.com In ESI, ions are generated from a solution, making it compatible with the mobile phases used in HPLC.
The ESI-MS spectrum of a compound can provide its molecular weight, and through the analysis of the isotopic pattern, its elemental composition can be confirmed. nih.govresearchgate.net ESI-MS has been used to characterize a variety of isoxazole-containing compounds, often showing the molecular ion peak [M+H]+. beilstein-journals.orgrsc.org Metabolite profiling of complex biological samples is frequently performed using UPLC-ESI-QTOF-MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For isoxazole derivatives, the chemical shifts (δ) of the protons on the aromatic and isoxazole rings provide key structural information. niscair.res.insciarena.com For instance, the proton on the isoxazole ring of 3-(4-bromophenyl)-5-phenylisoxazole appears as a singlet at 6.80 ppm. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of the benzisoxazole ring system and the methoxy (B1213986) group. For example, in 3-(4-bromophenyl)-5-phenylisoxazole, the carbon atoms of the isoxazole ring appear at 170.7 and 97.2 ppm. rsc.org
The combination of MS and NMR data is a powerful strategy for the rapid and unambiguous identification of new metabolites in complex mixtures. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methoxy group.
The aromatic region would display signals for the three protons on the substituted benzene ring. Their specific chemical shifts (δ) and splitting patterns (multiplicity) are dictated by their position relative to the methoxy group and the fused isoxazole ring. The proton at position 4, being adjacent to the isoxazole oxygen and ortho to the methoxy group, would likely appear as a doublet. The proton at position 6, situated between the methoxy group and another proton, would likely be a doublet of doublets. The proton at position 7, adjacent to the isoxazole nitrogen, would also be expected to be a doublet. The methoxy group (-OCH₃) would present as a sharp singlet, typically in the upfield region around 3.8-4.0 ppm, due to the three equivalent protons not being coupled to any other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | 7.0 - 7.2 | Doublet (d) |
| H-6 | 6.8 - 7.0 | Doublet of Doublets (dd) |
| H-7 | 7.5 - 7.7 | Doublet (d) |
Note: These are predicted values based on standard functional group effects. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The spectrum would feature signals for the eight carbon atoms of the molecule. The carbons of the benzisoxazole core would resonate in the aromatic region (typically 110-160 ppm). The carbon atom C-5, bonded to the electron-donating methoxy group, would be significantly shielded and appear at a lower chemical shift compared to other aromatic carbons. Conversely, the carbons C-3a and C-7a, at the ring junction, and C-3, part of the C=N bond, would have characteristic shifts. The carbon of the methoxy group (-OCH₃) would appear as a distinct signal in the upfield region, generally between 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~150 |
| C-3a | ~160 |
| C-4 | ~110 |
| C-5 | ~155 |
| C-6 | ~105 |
| C-7 | ~120 |
| C-7a | ~120 |
Note: These are predicted values based on standard functional group effects. Actual experimental values may vary.
Spectroscopic Methods for Structural and Electronic Characterization
Spectroscopic methods that probe molecular vibrations and electronic transitions are vital for confirming functional groups and understanding the electronic structure of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected absorptions include C-H stretching from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations from the heterocyclic and benzene rings, and C-O stretching from the ether linkage and the isoxazole ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |
| C=N (isoxazole) | Stretching | 1620 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzisoxazole core, absorb UV or visible light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions associated with the conjugated aromatic and heterocyclic ring system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzisoxazole.
Fluorometric Detection Techniques
Molecules with extended conjugated π-systems, like this compound, often exhibit fluorescence. Fluorometric detection is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The process involves exciting the molecule at a specific wavelength (λex) and detecting the emitted light at a longer wavelength (λem). The benzoxazole (B165842) scaffold, a close isomer, is known to be a component of fluorescent compounds. acs.org This suggests that this compound may also possess fluorescent properties, allowing for its detection and quantification at very low concentrations. The technique's utility has been demonstrated for the analysis of various heterocyclic compounds. nih.govresearchgate.netrsc.org
Advanced Hyphenated Techniques for Complex Mixture Analysis
To analyze this compound and its metabolites in complex biological matrices such as plasma, urine, or liver microsomes, hyphenated techniques that couple a separation method with a detection method are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for metabolite profiling. nih.govthermofisher.com The liquid chromatography component separates the parent drug from its metabolites based on their physicochemical properties (e.g., polarity), while the mass spectrometer provides mass information for identification and quantification. thermofisher.comtechnologynetworks.com For a compound like this compound, expected metabolic pathways include O-demethylation of the methoxy group, hydroxylation of the aromatic ring, and potential ring cleavage. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can fragment the molecular ions of the parent drug and metabolites to obtain structural information, aiding in their definitive identification. technologynetworks.comnih.gov For instance, studies on the related benzisoxazole drug iloperidone have successfully used LC-MS/MS to identify metabolites resulting from O-dealkylation, N-dealkylation, and hydroxylation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. researchgate.netnih.gov While this compound itself may be amenable to GC-MS analysis, many of its metabolites, especially more polar ones formed during phase II metabolism (e.g., glucuronide or sulfate conjugates), are not sufficiently volatile. researchgate.net These metabolites would require a chemical derivatization step (e.g., acetylation or silylation) to increase their volatility and thermal stability before GC-MS analysis. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a strong complementary technique to LC-MS, especially for the analysis of highly polar and charged metabolites. journalofappliedbioanalysis.comnih.govnih.gov The separation in CE is based on the electrophoretic mobility of analytes in an electric field, making it ideal for separating ionic species that can be challenging to retain on conventional reversed-phase LC columns. rsc.orgrsc.org This makes CE-MS particularly well-suited for analyzing phase II metabolites, which are often charged. nih.gov Given its high separation efficiency and requirement for minimal sample volume, CE-MS is a powerful tool for comprehensive metabolic profiling of this compound in volume-limited biological samples. nih.govrsc.org
Future Directions and Research Opportunities for 5 Methoxybenzo D Isoxazole Research
Exploration of Novel Synthetic Pathways
While classical methods for synthesizing benzisoxazole derivatives are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally sustainable synthetic routes. nih.gov The exploration of "green chemistry" approaches is a paramount objective. nih.gov This includes the use of ultrasound-assisted synthesis, which has been shown to accelerate reaction kinetics, reduce energy consumption, improve yields, and minimize the formation of byproducts in the synthesis of isoxazole (B147169) scaffolds. nih.gov
Key areas for future synthetic exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often with improved yields and purities.
One-Pot Reactions and Multi-Component Reactions (MCRs): Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates can improve efficiency and reduce waste.
Catalyst Innovation: Developing novel, non-toxic, and recyclable catalysts, including metal-free catalytic systems, to facilitate cycloaddition and condensation reactions is a significant area of interest. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control, which could be instrumental in the large-scale production of 5-Methoxybenzo[d]isoxazole derivatives.
These advanced synthetic strategies promise to make a wider array of derivatives more accessible for screening and development. rsc.org
Development of Targeted Therapeutic Agents with Improved Selectivity and Potency
The benzisoxazole core is present in numerous FDA-approved drugs, demonstrating its therapeutic value. wikipedia.org Derivatives have shown a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antipsychotic effects. nih.govnih.gov Future research on this compound will concentrate on rational drug design to create derivatives with high affinity and specificity for particular biological targets, thereby enhancing therapeutic efficacy while minimizing off-target effects.
Priorities for developing targeted agents include:
Anticancer Therapies: Given that isoxazole derivatives can act as small-molecule inhibitors of critical intracellular signaling pathways, future work could focus on modifying the this compound structure to target specific kinases, topoisomerases, or proteins like BRD4, which are implicated in various cancers. espublisher.comsmolecule.com
Neurological Disorders: Building on the known anticonvulsant and antipsychotic properties of some benzisoxazoles, research can aim to develop novel agents for epilepsy, schizophrenia, and neurodegenerative diseases with improved pharmacological profiles. wikipedia.orgnih.gov
Infectious Diseases: The scaffold's proven antimicrobial and antiviral potential warrants further investigation to combat drug-resistant pathogens. nih.gov
Structure-activity relationship (SAR) studies will be crucial in this endeavor, systematically modifying the scaffold to optimize interactions with the target protein. nih.gov
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | Tubulin, Topoisomerases, Protein Kinases, BRD4 | Isoxazole derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis by targeting these key components of cell division and gene expression. espublisher.com |
| Neurology | Serotonin (B10506) & Dopamine (B1211576) Receptors, Voltage-gated Ion Channels | The scaffold is central to existing antipsychotic and anticonvulsant drugs, indicating its ability to modulate neurotransmission. wikipedia.org |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain isoxazole-containing drugs are known COX-2 inhibitors, and related structures show potential as anti-inflammatory agents. rsc.org |
| Infectious Diseases | Bacterial & Fungal Enzymes, Viral Proteins | The heterocyclic ring system is a common feature in various antimicrobial and antiviral agents. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties of novel compounds, significantly accelerating the design-build-test-learn cycle. rsc.org
Future applications of AI/ML in this context include:
Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound core that are optimized for binding to a specific target.
Virtual Screening: Screening massive virtual libraries of potential derivatives against a target protein's 3D structure to identify compounds with high binding affinity.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process to reduce late-stage failures.
By leveraging AI, researchers can explore the chemical space around this compound more efficiently, reducing the time and cost associated with bringing a new therapeutic agent to market.
Elucidation of Undefined Biological Targets and Pathways
While the benzisoxazole scaffold is associated with a broad range of bioactivities, the precise molecular mechanisms of action for many derivatives, including this compound, are not fully understood. A significant future research opportunity lies in identifying and validating novel biological targets for this compound and its analogs.
Methodologies to achieve this include:
Chemical Proteomics: Using affinity-based probes derived from this compound to isolate and identify its binding partners within the cellular proteome.
Phenotypic Screening: Screening derivatives against a wide array of cell-based assays to uncover unexpected therapeutic activities, followed by target deconvolution to identify the responsible protein or pathway.
Genomic and Transcriptomic Analysis: Analyzing changes in gene and protein expression in cells treated with this compound to infer its mechanism of action and affected signaling pathways.
Discovering new targets could unlock novel therapeutic applications for diseases with unmet medical needs and provide deeper insights into the compound's polypharmacology.
Applications in Materials Science and Other Non-Medicinal Fields
Beyond medicine, the unique chemical and physical properties of the isoxazole ring system present opportunities in materials science and agriculture. nih.govresearchgate.net Future research should explore the potential of this compound as a building block for functional materials.
Potential non-medicinal applications include:
Agrochemicals: Isoxazole derivatives are used commercially as herbicides, fungicides, and insecticides. researchgate.netgoogle.commda.state.mn.us Research could focus on developing novel, selective, and biodegradable crop protection agents based on the this compound structure.
Materials Science: The isoxazole scaffold has been investigated for use in liquid crystals, fluorescent sensors, and organic electronics. nih.govingentaconnect.comlifechemicals.com The specific electronic properties conferred by the 5-methoxy substitution could be exploited to create novel materials for use in displays, sensors, or semiconductors. researchgate.net
Dyes and Pigments: The aromatic nature of the benzisoxazole core suggests potential applications as a chromophore in the development of new dyes and pigments. researchgate.net
This expansion into non-medicinal fields would broaden the utility of the this compound scaffold, leveraging its versatile chemical nature for a diverse range of technological applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Q & A
Q. Advanced
- DFT : Calculates frontier molecular orbitals (FMOs) to predict electrophilic attack sites (e.g., C-4 position) .
- Molecular Dynamics : Simulates photodissociation pathways (e.g., C–N bond cleavage under UV light) .
- Docking Studies : AutoDock Vina evaluates binding affinities (ΔG < -8 kcal/mol) to targets like HDAC8 .
What mechanisms drive the photodegradation of this compound?
Advanced
Double photoionization induces two-body dissociation, producing CN⁻ and HCO fragments. PEPIPICO experiments and MP2 simulations confirm direct (C–O bond cleavage) and indirect (ring-opening via conical intersections) pathways .
How can contradictions in elemental analysis data be resolved?
Advanced
Discrepancies (e.g., 0.2% C deviation in C₁₈H₁₇NO₃) arise from hygroscopic samples or incomplete combustion. Mitigation includes:
- Drying samples at 60°C under vacuum.
- Repeating analyses with internal standards (e.g., sulfanilamide) .
Why does this compound exhibit instability under basic conditions?
Advanced
The weak N–O bond (bond dissociation energy ~50 kcal/mol) facilitates ring-opening via deprotonation. Stabilization strategies include:
- Derivatization with electron-withdrawing groups (e.g., –NO₂ at C-3).
- Storage in anhydrous, acidic environments .
How can low yields in multicomponent isoxazole syntheses be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
